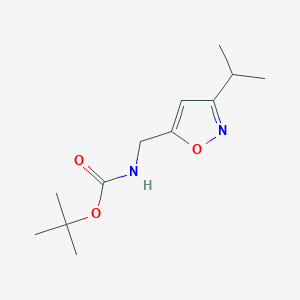

5-N-(Boc)-aminomethyl-3-isopropylisoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

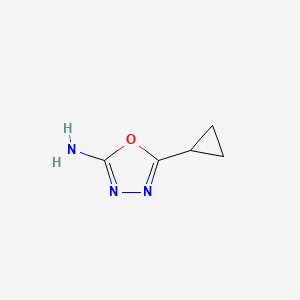

N-Boc-amino compounds are a class of organic compounds containing an amino group (-NH2) and a tert-butoxycarbonyl (Boc) group. The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .

Synthesis Analysis

The synthesis of N-Boc-amino compounds typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This reaction results in the formation of a carbamate with the Boc group protecting the amine.Chemical Reactions Analysis

N-Boc-amino compounds can participate in various chemical reactions. The Boc group can be removed under acidic conditions to reveal the free amine. Additionally, these compounds can undergo cross-coupling reactions .Scientific Research Applications

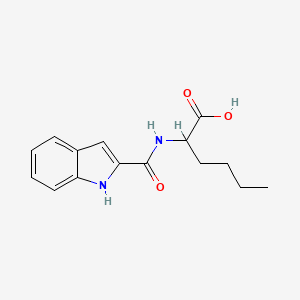

Amidation Reactions

N-Boc-protected amines, including those with an isoxazole moiety, can be efficiently converted to amides with high yields. This method is effective for synthesizing amides and offers a promising approach for facile amidation .

Cross-Coupling Reactions

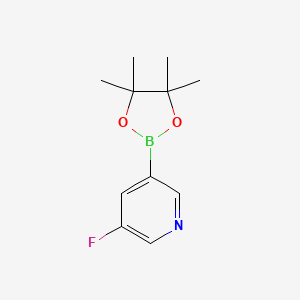

N-Boc-protected compounds can participate in cross-coupling reactions with various electrophilic templates, including aryl- or heteroarylboronic acids under mild conditions .

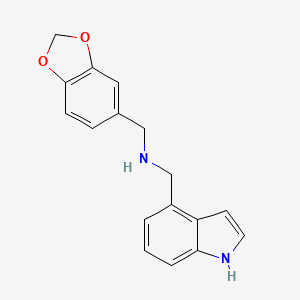

Chemoselective Protection

The N-Boc group can provide chemoselective protection for amines, particularly in the presence of aminoalcohols, aminophenols, and aminothiophenol, forming N-Boc-protected compounds as sole products without competitive formation of O-Boc or oxazolidinone derivatives .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s known that boc-protected amines are widely used in the synthesis of peptides . The Boc group serves as a protective group for amines during peptide synthesis .

Mode of Action

The compound, being a Boc-protected amine, plays a crucial role in peptide synthesis. The Boc group is introduced to protect the amine during the synthesis process and is easily removed under a variety of conditions . This allows for the controlled formation of peptide bonds without unwanted side reactions .

Biochemical Pathways

Boc-protected amines are integral to peptide synthesis, which is a fundamental biochemical pathway in the production of proteins .

Pharmacokinetics

It’s known that the introduction of boc groups to amines can affect the pharmacokinetic properties of the resulting compounds . The Boc group can potentially enhance the stability and bioavailability of the compound .

Result of Action

The primary result of the action of 5-N-(Boc)-aminomethyl-3-isopropylisoxazole is the successful synthesis of peptides. The Boc group protects the amine during synthesis, preventing unwanted side reactions, and can be easily removed when no longer needed .

Action Environment

The action of 5-N-(Boc)-aminomethyl-3-isopropylisoxazole is influenced by various environmental factors. For instance, the efficiency of Boc protection and deprotection can be affected by the choice of solvent, temperature, and the presence of a catalyst .

properties

IUPAC Name |

tert-butyl N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-8(2)10-6-9(17-14-10)7-13-11(15)16-12(3,4)5/h6,8H,7H2,1-5H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNXTGLEXMQKHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586047 |

Source

|

| Record name | tert-Butyl {[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-N-(Boc)-aminomethyl-3-isopropylisoxazole | |

CAS RN |

543713-09-3 |

Source

|

| Record name | tert-Butyl {[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)

![2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B1317788.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317799.png)